(3E)-3-({1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-({1-[4-(4-METHOXYPHENOXY)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenoxy group, a pyrrole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[4-(4-METHOXYPHENOXY)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methoxyphenoxy group and the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({1-[4-(4-METHOXYPHENOXY)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxyphenoxy group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-({1-[4-(4-METHOXYPHENOXY)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, (3E)-3-({1-[4-(4-METHOXYPHENOXY)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[4-(4-METHOXYPHENOXY)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenoxy group and is used in the synthesis of various organic compounds.
Dichloroaniline: Although structurally different, dichloroanilines are used in the production of dyes and herbicides.
Uniqueness
(3E)-3-({1-[4-(4-METHOXYPHENOXY)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its complex structure, which combines multiple functional groups and rings. This uniqueness allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C29H26N2O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
(3E)-3-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methylindol-2-one |
InChI |
InChI=1S/C29H26N2O3/c1-19-17-21(18-27-26-7-5-6-8-28(26)30(3)29(27)32)20(2)31(19)22-9-11-24(12-10-22)34-25-15-13-23(33-4)14-16-25/h5-18H,1-4H3/b27-18+ |
InChI Key |
GYPLXOYQVKXBKS-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C)/C=C/4\C5=CC=CC=C5N(C4=O)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C)C=C4C5=CC=CC=C5N(C4=O)C |
Origin of Product |
United States |
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